2'-Cyano-3-(2-thiomethylphenyl)propiophenone
Overview
Description
2'-Cyano-3-(2-thiomethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H15NOS and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
The research into cyanobacteria-derived compounds has revealed a wide variety of cyano-compounds with significant antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. These compounds have shown efficacy against multidrug-resistant (MDR) pathogens, which is crucial as infections from MDR bacteria and fungi become increasingly difficult to treat. The chemical diversity of these compounds, including aromatic compounds and polyketides, suggests that similar cyanobacterial or synthetic cyano-compounds, such as 2'-Cyano-3-(2-thiomethylphenyl)propiophenone, may also exhibit promising antimicrobial properties that could be harnessed for pharmaceutical applications (Swain, Paidesetty, & Padhy, 2017).
Chemopreventive and Anticancer Activities
Polyphenolic compounds, including those with cyano-functionalities, have been widely studied for their anticancer and chemopreventive activities. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis. The potential anticancer properties of cyano-compounds make them subjects of interest for the development of new therapeutic agents targeting various types of cancer. Research into plant polyphenols and their derivatives suggests that similar mechanisms could be explored with synthetic cyano-compounds for cancer prevention and therapy (Ferrazzano et al., 2011).
Role in Xenobiotics Metabolism
Cytochrome P450 enzymes play a critical role in the metabolism of xenobiotics, including drugs and environmental toxins. Compounds with cyano-groups, such as this compound, could potentially modulate the activity of these enzymes, influencing the metabolism and clearance of various substances. This modulation could have significant implications for drug-drug interactions, toxicity, and the metabolic processing of carcinogens, thereby impacting drug development and environmental health (Khojasteh et al., 2011).
Applications in Heterocyclic Chemistry
The cyano- and thiophene-functionalities present in this compound make it a valuable precursor for the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, serving as the basis for a vast array of pharmaceutical agents, including anticancer, antimicrobial, and anti-inflammatory drugs. The versatility of cyano-compounds in heterocyclic synthesis opens up new avenues for drug discovery and the development of novel therapeutic agents (Gouda, 2013).
Properties
IUPAC Name |
2-[3-(2-methylsulfanylphenyl)propanoyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBYWJPJPDWYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644311 | |
Record name | 2-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-31-9 | |
Record name | 2-[3-[2-(Methylthio)phenyl]-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{3-[2-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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